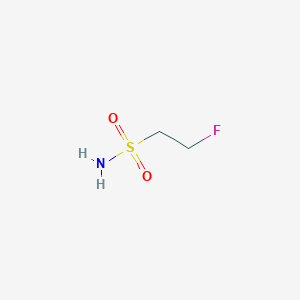
1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that is used as a reagent in chemical synthesis. It is a type of carboxylic acid, which is a class of organic compounds that contain a carboxyl group (COOH). This particular compound is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the effects of carboxylic acids on enzymes, as well as to investigate the effects of various compounds on the immune system. Additionally, it has been used to study the effects of various compounds on the nervous system, as well as to investigate the effects of carboxylic acids on the metabolism of proteins.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can then lead to changes in the activity of certain biochemical pathways. For example, it has been shown to bind to certain enzymes involved in the metabolism of proteins, leading to changes in the activity of those enzymes.
Biochemical and Physiological Effects
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of proteins, which can lead to changes in the activity of those enzymes. Additionally, it has been shown to have an effect on the immune system, as well as the nervous system. It has also been shown to have an effect on the metabolism of carbohydrates, as well as on the production of certain hormones.
Advantages and Limitations for Lab Experiments
The use of 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments has both advantages and limitations. One advantage is that it can be easily synthesized in a two-step reaction. Additionally, it is relatively inexpensive to purchase, and is stable in a variety of conditions. One limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, it can be toxic if ingested or inhaled, so it should be handled with care.
Future Directions
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a variety of potential future directions. One potential direction is to investigate its effects on other biochemical pathways, such as those involved in the metabolism of carbohydrates or in the production of hormones. Additionally, further research could be done on its effects on the nervous system and the immune system. Additionally, it could be studied for its potential use in drug development, as it has been shown to have an inhibitory effect on certain enzymes. Finally, it could be studied for its potential use in biotechnology, as it has been shown to have an effect on the metabolism of proteins.
Synthesis Methods
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized in a two-step reaction. The first step involves the reaction of 2-cyanoethyl chloride and 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the desired compound and a salt byproduct. The second step involves the removal of the salt byproduct by extraction with an organic solvent such as ethyl acetate.
properties
IUPAC Name |
1-(2-cyanoethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6-7(8(12)13)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVISROBJOAGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)